REACTION_CXSMILES
|
S(C1C=CC(C)=CC=1)(O[CH2:5][CH:6]1[CH2:10][C:9]2[CH:11]=[CH:12][CH:13]=[C:14]([O:15][CH3:16])[C:8]=2[O:7]1)(=O)=O.[I-:24].[Na+]>>[I:24][CH2:5][CH:6]1[CH2:10][C:9]2[CH:11]=[CH:12][CH:13]=[C:14]([O:15][CH3:16])[C:8]=2[O:7]1 |f:1.2|
|
Name
|
7-methoxy-2,3-dihydro-2-benzofuranylmethyl tosylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OCC1OC2=C(C1)C=CC=C2OC)C2=CC=C(C)C=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compound was obtained
|
Name
|
|
Type
|
|
Smiles
|
ICC1OC2=C(C1)C=CC=C2OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |